2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C19H20N4OS2. This compound is known for its unique structure, which includes a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety.
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the sulfanyl group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the acetohydrazide moiety: This involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide.
Condensation with an aldehyde: Finally, the acetohydrazide is condensed with an appropriate aldehyde, such as 4-ethylbenzaldehyde, to form the final product.
Chemical Reactions Analysis
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and sulfanyl moieties. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide: This compound has a similar structure but with an isopropyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide: This compound contains a furyl group instead of a phenyl group, which can influence its electronic properties and interactions with biological targets.
These comparisons highlight the uniqueness of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide in terms of its specific substituents and their impact on its overall properties.
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4OS/c1-3-15-9-11-16(12-10-15)13-21-23-19(25)14-26-20-22-17-7-5-6-8-18(17)24(20)4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+ |
InChI Key |
QQPWVVVTSBNLHC-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC |
Origin of Product |
United States |
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